An In-depth Technical Guide to the Synthesis of 2',3'-Dichloro-2,2-dimethylbutyrophenone
An In-depth Technical Guide to the Synthesis of 2',3'-Dichloro-2,2-dimethylbutyrophenone
This guide provides a comprehensive overview of the synthetic pathways for producing 2',3'-Dichloro-2,2-dimethylbutyrophenone, a butyrophenone analog with potential applications in medicinal chemistry and drug development.[1][2][3][4][5] Butyrophenones are a class of compounds known for their diverse pharmacological activities, and the synthesis of novel analogs is a key area of research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters involved in the synthesis.
Introduction
2',3'-Dichloro-2,2-dimethylbutyrophenone is an aromatic ketone with the chemical formula C₁₂H₁₄Cl₂O.[6] Its structure, featuring a dichlorinated phenyl ring attached to a sterically hindered ketone, presents unique synthetic challenges and opportunities. The core of its synthesis lies in the strategic formation of the carbon-carbon bond between the aromatic ring and the acyl group, a transformation typically achieved through a Friedel-Crafts acylation reaction.[7][8] This guide will explore a primary and highly feasible synthetic route, starting from commercially available precursors and detailing the necessary transformations to arrive at the target molecule.
Primary Synthetic Pathway: Friedel-Crafts Acylation
The most direct and logical approach to the synthesis of 2',3'-Dichloro-2,2-dimethylbutyrophenone involves a two-step process:
-
Preparation of the Acylating Agent: Synthesis of 2,2-dimethylbutyryl chloride from 2,2-dimethylbutyric acid.
-
Friedel-Crafts Acylation: The reaction of 2,2-dimethylbutyryl chloride with 1,2-dichlorobenzene in the presence of a Lewis acid catalyst.
This pathway is advantageous due to the accessibility of the starting materials and the well-established nature of the reactions involved.
Part 1: Synthesis of 2,2-Dimethylbutyryl Chloride
The first critical step is the preparation of the acylating agent, 2,2-dimethylbutyryl chloride. This is efficiently achieved by the reaction of 2,2-dimethylbutyric acid with thionyl chloride (SOCl₂).[9][10]
Reaction Mechanism
The reaction proceeds through a nucleophilic acyl substitution. The carboxylic acid oxygen attacks the electrophilic sulfur of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then undergoes an internal nucleophilic attack by the chloride ion, resulting in the formation of the acyl chloride and the evolution of sulfur dioxide and hydrogen chloride gases.
Experimental Protocol
Materials:
-
2,2-Dimethylbutyric acid
-
Thionyl chloride (SOCl₂)
-
Alkaline solution (e.g., aqueous sodium hydroxide) for trapping acidic gases
Procedure:
-
To a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 25.6 g of 2,2-dimethylbutyric acid.[9]
-
Under constant stirring, add 35.8 g of thionyl chloride to the flask.[9]
-
Heat the reaction mixture to reflux. The generated hydrogen chloride and sulfur dioxide gases should be absorbed by passing them through an alkaline solution.[9][10]
-
Continue refluxing until the evolution of gas ceases, indicating the completion of the reaction.[9]
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[9]
-
The resulting crude product is 2,2-dimethylbutyryl chloride. A yield of approximately 90% (26.9 g) can be expected.[9][10]
Table 1: Reagent Quantities for 2,2-Dimethylbutyryl Chloride Synthesis
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| 2,2-Dimethylbutyric acid | 116.16 | 25.6 | ~0.22 |
| Thionyl chloride | 118.97 | 35.8 | ~0.30 |
Part 2: Friedel-Crafts Acylation of 1,2-Dichlorobenzene
The final step in the synthesis is the Friedel-Crafts acylation of 1,2-dichlorobenzene with the prepared 2,2-dimethylbutyryl chloride. This electrophilic aromatic substitution reaction introduces the 2,2-dimethylbutyryl group onto the dichlorinated aromatic ring.
Mechanistic Considerations and Causality
The Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution.[7][8][11] The reaction is initiated by the formation of a highly electrophilic acylium ion through the interaction of the acyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
However, the presence of two chlorine atoms on the benzene ring significantly deactivates it towards electrophilic attack.[12] This deactivation is due to the electron-withdrawing inductive effect of the halogens. Therefore, forcing conditions, such as higher temperatures and a potent Lewis acid catalyst, are often necessary to achieve a reasonable reaction rate and yield.[12]
The regioselectivity of the acylation is another critical aspect. The two chlorine atoms are ortho, para-directing, but also deactivating. The position of acylation will be influenced by both electronic and steric factors. For o-dichlorobenzene, acylation is expected to occur primarily at the 4-position, yielding 3',4'-dichloro isomers, and to a lesser extent at the 3-position, which would lead to the desired 2',3'-dichloro isomer. Steric hindrance from the adjacent chlorine and the bulky t-butyl group of the acylating agent will play a significant role in determining the product distribution.
Experimental Protocol
Materials:
-
1,2-Dichlorobenzene
-
2,2-Dimethylbutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane or nitrobenzene)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Add the anhydrous solvent to the flask and cool the mixture in an ice bath.[12]
-
Slowly add 2,2-dimethylbutyryl chloride to the stirred suspension of the Lewis acid.
-
Add 1,2-dichlorobenzene dropwise to the reaction mixture via the dropping funnel.[12]
-
After the addition is complete, allow the reaction to stir at room temperature or heat to reflux as required to drive the reaction to completion. The reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[12]
-
Upon completion, carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.[12] This step hydrolyzes the aluminum chloride complex and protonates any remaining Lewis acid-base adducts.
-
Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.[12]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.[12]
-
The crude product, a mixture of isomers, should be purified by a suitable method, such as column chromatography or recrystallization, to isolate the desired 2',3'-Dichloro-2,2-dimethylbutyrophenone.
Table 2: Proposed Reagent Quantities for Friedel-Crafts Acylation
| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Molar Ratio |
| 1,2-Dichlorobenzene | 147.00 | 1.0 eq | 1.0 |
| 2,2-Dimethylbutyryl chloride | 134.60 | 1.1 eq | 1.1 |
| Anhydrous AlCl₃ | 133.34 | 1.2 eq | 1.2 |
Conclusion
The synthesis of 2',3'-Dichloro-2,2-dimethylbutyrophenone is a challenging yet achievable process for skilled synthetic chemists. The key to a successful synthesis lies in the careful execution of the two primary steps: the preparation of the acyl chloride and the subsequent Friedel-Crafts acylation. Careful control of reaction conditions, particularly during the acylation of the deactivated dichlorobenzene ring, is paramount to achieving a good yield of the desired product. The methodologies and insights provided in this guide are intended to serve as a solid foundation for researchers and professionals in the field of drug discovery and development.
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Abe, T., et al. (2010). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Bioorganic & Medicinal Chemistry Letters, 20(1), 234-237. Retrieved from [Link]
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